Aromatase Inhibitory Potency (IC50) in Human JEG-3 Cells: A Direct Comparator Analysis
6-Methyleneandrost-4-ene-3,17-dione exhibits nanomolar aromatase inhibitory activity in a human choriocarcinoma cell line (JEG-3). Its IC50 of 0.46 nM is approximately 57-fold more potent than Exemestane's IC50 of 26 nM reported under similar preincubation conditions, though it is noted that Exemestane is an irreversible inhibitor with a distinct time-dependent inactivation profile [1][2]. This data positions 6-Methyleneandrost-4-ene-3,17-dione as a highly potent inhibitor in its own right, a critical consideration for in vitro studies where maximal enzyme blockade is desired.
| Evidence Dimension | Aromatase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.46 nM (IC50) |
| Comparator Or Baseline | Exemestane (FCE 24304) had a Ki of 26 nM in a preincubation study with human placental aromatase. |
| Quantified Difference | 6-Methyleneandrost-4-ene-3,17-dione IC50 is ~57-fold lower (more potent) than the Ki of Exemestane. |
| Conditions | Target Compound: Human JEG-3 cells, Androst-4-ene-3,17-dione as substrate, 1 hr incubation. Comparator: Human placental aromatase preincubation study. |
Why This Matters
This substantial difference in in vitro potency establishes the compound as a powerful tool for preclinical studies requiring near-complete aromatase blockade, distinct from Exemestane's clinical efficacy profile.
- [1] BindingDB. (n.d.). PrimarySearch_ki: Inhibition of aromatase in human JEG-3 cells. IC50: 0.460 nM for BDBM50592775 (6-Methyleneandrost-4-ene-3,17-dione). View Source
- [2] di Salle, E., et al. (1992). Exemestane (FCE 24304), A new steroidal aromatase inhibitor. The Journal of Steroid Biochemistry and Molecular Biology, 43(1-3), 137-143. (Data from abstract). View Source
